molecular formula C28H21NO B1263149 8-Benzyloxy-5,7-diphenylquinoline

8-Benzyloxy-5,7-diphenylquinoline

Cat. No. B1263149
M. Wt: 387.5 g/mol
InChI Key: GBFCRECCLKGFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-benzyloxy-5,7-diphenylquinoline is a member of quinolines. It has a role as a fluorochrome. It is a conjugate base of an 8-benzyloxy-5,7-diphenylquinoline(1+).

Scientific Research Applications

Fluorescent pH-Probes

8-Benzyloxy-5,7-diphenylquinoline has been investigated for its potential as a fluorescent pH-probe in nonaqueous solutions. Research shows that certain derivatives of this compound exhibit significant photoluminescence, making them promising candidates for pH sensing applications. The protonation of these derivatives leads to a pronounced red shift in emission, enhancing their utility in fluorescent pH-probes (Kappaun et al., 2006).

Electroluminescent Properties

Studies have demonstrated that 8-Benzyloxy-5,7-diphenylquinoline can be used to create luminescent organoboron complexes with extended conjugated chromophores. These complexes have been synthesized using substituted 8-quinolinolates as chelating ligands, revealing their potential in electroluminescent applications (Kappaun et al., 2006).

Tautomerism and Substituent Effect

Research on 8-Benzyloxy-5,7-diphenylquinoline and its derivatives has provided insights into tautomerism and the effects of various substituents. These studies are crucial for understanding the stability and reactivity of such compounds in different chemical environments, especially in medicinal applications (Karpińska et al., 2010).

Chemical Synthesis and Reactions

The compound has been used in various chemical syntheses and reactions, such as the aminocarbonylation of diiodoquinoline derivatives. These reactions are significant in the synthesis of complex organic compounds, demonstrating the versatility of 8-Benzyloxy-5,7-diphenylquinoline in synthetic chemistry (Takács et al., 2011).

Preconcentration of Thorium

8-Benzyloxy-5,7-diphenylquinoline has been utilized in the development of solid reagents for the preconcentration of thorium. This application is particularly relevant in the field of environmental chemistry and analytical methods for detecting and quantifying metal ions (Preetha et al., 2002).

Near-Infrared Luminescence

The compound has been studied for its role in modulating the near-infrared luminescence of neodymium and ytterbium complexes. This research is crucial for developing new materials with specific luminescent properties, useful in various optical and electronic applications (Shavaleev et al., 2009).

Antibacterial Properties

The antibacterial properties of 8-benzyloxy-substituted quinoline ethers have been evaluated, showcasing their potential as antimicrobial agents. This application is particularly relevant in the search for new antibiotics and treatments for bacterial infections (Chung et al., 2014).

properties

Product Name

8-Benzyloxy-5,7-diphenylquinoline

Molecular Formula

C28H21NO

Molecular Weight

387.5 g/mol

IUPAC Name

5,7-diphenyl-8-phenylmethoxyquinoline

InChI

InChI=1S/C28H21NO/c1-4-11-21(12-5-1)20-30-28-26(23-15-8-3-9-16-23)19-25(22-13-6-2-7-14-22)24-17-10-18-29-27(24)28/h1-19H,20H2

InChI Key

GBFCRECCLKGFGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=C2N=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-Benzyloxy-5,7-diphenylquinoline
Reactant of Route 2
Reactant of Route 2
8-Benzyloxy-5,7-diphenylquinoline
Reactant of Route 3
8-Benzyloxy-5,7-diphenylquinoline
Reactant of Route 4
8-Benzyloxy-5,7-diphenylquinoline
Reactant of Route 5
8-Benzyloxy-5,7-diphenylquinoline
Reactant of Route 6
8-Benzyloxy-5,7-diphenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.